molecular formula C13H8BrNO6S B3034193 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate CAS No. 1432437-84-7

2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate

Cat. No.: B3034193
CAS No.: 1432437-84-7
M. Wt: 386.18 g/mol
InChI Key: ROLGKJGEYURWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate typically involves the following steps:

    Formylation: The addition of a formyl group to the phenyl ring.

    Sulfonation: The attachment of a nitrobenzenesulfonate group to the phenyl ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. This ensures consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and proteins. The bromine atom and nitrobenzenesulfonate group play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a formyl group and a nitrobenzenesulfonate group on the same phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

(2-bromo-4-formylphenyl) 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO6S/c14-12-7-9(8-16)1-6-13(12)21-22(19,20)11-4-2-10(3-5-11)15(17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLGKJGEYURWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.